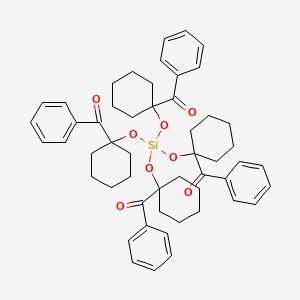

(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone)

Description

The compound "(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone)" features a central silicon atom (silanetetrayl core) bonded to four identical substituents. Each substituent consists of an oxycyclohexylidene group linked to a phenylmethanone moiety. This structure confers unique steric, electronic, and solubility properties, making it relevant for advanced material applications, such as polymer crosslinking agents or precursors for silicon-based nanomaterials.

Properties

CAS No. |

94237-10-2 |

|---|---|

Molecular Formula |

C52H60O8Si |

Molecular Weight |

841.1 g/mol |

IUPAC Name |

tetrakis(1-benzoylcyclohexyl) silicate |

InChI |

InChI=1S/C52H60O8Si/c53-45(41-25-9-1-10-26-41)49(33-17-5-18-34-49)57-61(58-50(35-19-6-20-36-50)46(54)42-27-11-2-12-28-42,59-51(37-21-7-22-38-51)47(55)43-29-13-3-14-30-43)60-52(39-23-8-24-40-52)48(56)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2 |

InChI Key |

BRJVGTLSPCNXLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O[Si](OC3(CCCCC3)C(=O)C4=CC=CC=C4)(OC5(CCCCC5)C(=O)C6=CC=CC=C6)OC7(CCCCC7)C(=O)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

The synthesis of [Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] typically involves the reaction of cyclohexanone with benzoyl chloride in the presence of a base to form 1-benzoylcyclohexanol . This intermediate is then reacted with silicon tetrachloride to form the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Chemical Reactions Analysis

[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenylmethanone groups can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] has several scientific research applications:

Mechanism of Action

The mechanism of action of [Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] involves its ability to form stable complexes with various molecules. The silicon atom in the compound can coordinate with different ligands, leading to the formation of stable structures. This property is exploited in various applications, such as drug delivery and catalysis.

Comparison with Similar Compounds

Tetrakis[3-{6-[4-(4-cyanophenylazo)phenoxy]hexanoyloxy}propyl]silane (Compound 2, )

- Structure: Silicon core with four arms containing cyanophenylazo chromophores, hexanoyloxypropyl chains, and terminal phenoxy groups.

- Synthesis: Reacts tetrakis[3-(6-iodohexanoyloxy)propyl]silane with 4-(4-hydroxyphenylazo)benzonitrile under basic conditions (K₂CO₃, 90°C, 48 h) .

- Key Differences: Substituents: Cyanophenylazo groups in Compound 2 vs. oxycyclohexylidene-phenylmethanone in the target compound. Functionality: Compound 2 has photoactive azo groups, enabling applications in liquid crystals or optical switches, whereas the target compound’s cyclohexylidene groups enhance thermal stability .

(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) ()

- Structure: Aromatic diamine core with two phenylmethanone groups.

- Applications: Intermediate for organic semiconductors and conjugated polymers due to electron-deficient ketones and amino groups facilitating charge transport .

- Key Differences: Core Element: Carbon-based aromatic system vs. silicon-centered tetrahedral geometry in the target compound. Electronic Properties: The amino groups in ’s compound enhance n-type semiconductor behavior, whereas the target compound’s silane core may enable tunable dielectric properties .

Physical and Chemical Properties

Biological Activity

(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone), with the CAS number 94237-10-2, is a silane-based compound notable for its complex structure and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables.

- Molecular Formula : CHOSi

- Molecular Weight : 841.1 g/mol

- Structure : The compound features a silanetetrayl core with multiple oxycyclohexylidene and phenylmethanone groups, contributing to its unique properties.

Anticancer Activity

Research indicates that silane compounds can exhibit anticancer properties. For instance, studies on structurally similar silanes have demonstrated:

- Inhibition of Tumor Growth : Certain silanes have been found to inhibit the proliferation of cancer cells in vitro and in vivo.

- Mechanisms of Action : Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.

Antioxidant Properties

Silane compounds often possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related damage:

- Free Radical Scavenging : Some derivatives have shown effectiveness in scavenging free radicals, thereby protecting cells from oxidative damage.

- Cellular Protection : These compounds may enhance cellular defense mechanisms against oxidative stress.

Case Studies

While direct case studies on (Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone) are sparse, analogous studies on related compounds provide insights into potential biological activities:

-

Study on Silane Derivatives :

- Objective : To evaluate the anticancer effects of silane derivatives.

- Findings : Compounds demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

-

Antioxidant Efficacy Research :

- Objective : Assess the antioxidant properties of phenylmethanone derivatives.

- Findings : High radical scavenging activity was observed, suggesting potential applications in mitigating oxidative stress.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 94237-10-2 |

| Molecular Weight | 841.1 g/mol |

| Molecular Formula | CHOSi |

| Appearance | Powder or liquid |

| Purity | 99% |

| Biological Activity | Evidence |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antioxidant | Scavenges free radicals effectively |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.